N-[4-amino-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]glycine
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Overview
Description
2-{[4-AMINO-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}ACETIC ACID is a complex organic compound that features a pyrimidine ring substituted with amino, nitro, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}ACETIC ACID typically involves multi-step organic reactions. One common approach is the condensation reaction between a three-carbon compound and an amidine structure, catalyzed by sodium hydroxide or ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalysts and purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-{[4-AMINO-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as cytosine and thymine.
Uniqueness
2-{[4-AMINO-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H14N6O4 |
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Molecular Weight |
282.26 g/mol |
IUPAC Name |
2-[(4-amino-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C10H14N6O4/c11-8-7(16(19)20)9(15-3-1-2-4-15)14-10(13-8)12-5-6(17)18/h1-5H2,(H,17,18)(H3,11,12,13,14) |
InChI Key |
CJHKSCBTXYIGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O |
Origin of Product |
United States |
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